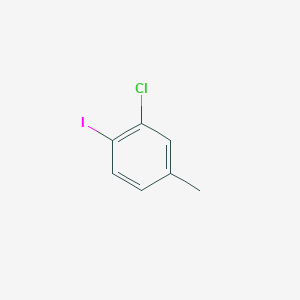

3-Chloro-4-iodotoluene

Descripción

Significance of Halogenated Aromatic Scaffolds in Contemporary Synthetic Methodologies

Halogenated aromatic compounds are fundamental building blocks in the synthesis of a wide range of complex organic molecules. numberanalytics.com The introduction of a halogen atom onto an aromatic ring can significantly alter the compound's physical, chemical, and biological properties. numberanalytics.com This makes them crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, polymers, and advanced materials. numberanalytics.comnumberanalytics.com In medicinal chemistry, for instance, the incorporation of halogens can enhance the pharmacological profile of a drug molecule by improving its metabolic stability, membrane permeability, and binding affinity to biological targets. rsc.org

The true synthetic power of halogenated aromatics is most evident in their application in cross-coupling reactions. The carbon-halogen bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, catalyzed by transition metals such as palladium. Reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination have revolutionized the way chemists construct complex molecular architectures, with halogenated aromatics serving as key electrophilic partners.

Research Context of Dihalogenated Toluene (B28343) Isomers: A Focus on 3-Chloro-4-iodotoluene

Within the broader class of halogenated toluenes, dihalogenated isomers present a particularly interesting case for synthetic chemists. The presence of two different halogen atoms on the toluene ring, as seen in this compound, introduces an element of chemoselectivity. The differential reactivity of the carbon-chlorine and carbon-iodine bonds allows for sequential, site-selective functionalization. This means that one halogen can be selectively reacted while the other remains intact, to be used in a subsequent transformation. This orthogonal reactivity is a powerful tool for the efficient and controlled synthesis of highly substituted aromatic compounds.

This compound, with its distinct substitution pattern, has emerged as a valuable and versatile intermediate in organic synthesis. lookchem.com Its unique structural arrangement allows for the strategic construction of complex molecules that are of interest in the pharmaceutical and specialty chemical industries. lookchem.com The study of this and other dihalogenated toluene isomers continues to be an active area of research, driven by the ongoing need for novel and efficient synthetic methodologies. researchgate.netgoogle.comcdnsciencepub.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXSHBHXDHPWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373975 | |

| Record name | 3-Chloro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-42-9 | |

| Record name | 2-Chloro-1-iodo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116632-42-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 3 Chloro 4 Iodotoluene

3-Chloro-4-iodotoluene is a dihalogenated aromatic hydrocarbon. The table below summarizes its key chemical and physical properties.

| Property | Value |

| IUPAC Name | 2-Chloro-1-iodo-4-methylbenzene |

| Synonyms | This compound, 3-Chloro-6-iodotoluene |

| CAS Number | 116632-42-9 |

| Chemical Formula | C₇H₆ClI |

| Molecular Weight | 252.48 g/mol |

| Appearance | Not specified, likely a solid or liquid |

| Boiling Point | 140 °C |

| Density | 1.82 g/cm³ |

| Flash Point | 105 °C |

This data is compiled from multiple sources. lookchem.comscbt.comchemwhat.compharmaffiliates.com

Synthesis and Manufacturing Processes

The preparation of 3-Chloro-4-iodotoluene can be achieved through several synthetic routes, with the choice of method often depending on the desired scale and available starting materials.

A common laboratory-scale synthesis involves a Sandmeyer-type reaction starting from a suitable aniline (B41778) precursor, such as 3-chloro-4-methylaniline. This process typically involves the diazotization of the aniline followed by treatment with an iodide source. An alternative approach is the direct iodination of 3-chlorotoluene (B144806). This electrophilic aromatic substitution reaction requires an iodinating agent and often a catalyst to facilitate the introduction of the iodine atom at the position para to the methyl group. wikipedia.org For instance, molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid can be used. wikipedia.orgwikipedia.org

Industrial-scale manufacturing would likely prioritize cost-effective starting materials and reagents, as well as process safety and efficiency. The choice between different synthetic strategies would be influenced by factors such as yield, purity of the final product, and the ease of separation of isomers.

Reactivity and Chemical Behavior

The synthetic utility of 3-Chloro-4-iodotoluene is largely dictated by the differential reactivity of its two carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This difference in bond strength and reactivity is the cornerstone of its application in selective cross-coupling reactions.

In palladium-catalyzed cross-coupling reactions, the C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the C-Cl bond. This allows for the selective functionalization of the iodine-bearing carbon atom. For example, in a Suzuki coupling reaction, this compound can be selectively coupled with an arylboronic acid at the 4-position, leaving the chlorine atom at the 3-position untouched for a subsequent transformation. Similarly, in a Sonogashira coupling, an alkyne can be introduced at the 4-position. This chemoselectivity enables a modular and efficient approach to the synthesis of complex, polysubstituted aromatic compounds.

Applications in Organic Synthesis

Established Methodologies for Aryl Halide Construction

The preparation of aryl halides can be achieved through several classical and modern synthetic routes. These methods offer different advantages in terms of regioselectivity, substrate scope, and reaction conditions.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental method for the direct halogenation of aromatic rings. In the context of synthesizing substituted toluenes, the directing effects of the substituents play a crucial role in determining the regiochemical outcome. For the synthesis of compounds like this compound, a multi-step approach is typically necessary.

One potential pathway involves the electrophilic iodination of a pre-existing chlorotoluene derivative. For instance, the iodination of 3-chlorotoluene (B144806) would be expected to yield a mixture of isomers. The methyl group is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. This would lead to substitution at positions 2, 4, and 6. To achieve the desired this compound, a more controlled strategy is required, often involving the use of specific iodinating agents and catalysts to influence the regioselectivity. A common method for the iodination of activated aromatic compounds involves the use of molecular iodine in the presence of an oxidizing agent. Another approach is the treatment of toluene with a mixture of iodine and nitric acid, which typically yields a mixture of ortho- and para-iodotoluene. wikipedia.org

A more controlled synthesis might start from 3,4-dichlorotoluene, where subsequent electrophilic iodination would be directed by the existing substituents. The synthesis of various iodoarenes can be achieved using iodine and an oxidizing agent or a Lewis acid catalyst. wikipedia.org

Nucleophilic Aromatic Substitution via Diazonium Salt Intermediates

The Sandmeyer reaction provides a reliable method for the introduction of halogens onto an aromatic ring by the transformation of an aryl amine. wikipedia.org This reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) halide to yield the corresponding aryl halide. wikipedia.orgbohrium.com This method is particularly useful for synthesizing isomers that are not easily accessible through direct electrophilic substitution.

For the synthesis of this compound, a plausible route would start from 3-chloro-4-aminotoluene. Diazotization of this amine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid would generate the corresponding diazonium salt. Subsequent treatment with a solution of potassium iodide would lead to the desired this compound. The Sandmeyer reaction is a versatile tool for preparing a wide range of aryl halides, including chloro-, bromo-, and iodoarenes. wikipedia.orgjournals.co.za

Table 1: Key Features of the Sandmeyer Reaction for Aryl Halide Synthesis

| Feature | Description |

| Starting Material | Primary Aryl Amine |

| Key Intermediate | Aryl Diazonium Salt |

| Reagents | NaNO₂, Acid (e.g., HCl, H₂SO₄), followed by CuX (X = Cl, Br) or KI |

| Products | Aryl Chlorides, Aryl Bromides, Aryl Iodides, Aryl Cyanides |

| Advantages | Good yields, allows synthesis of isomers not accessible by EAS |

| Limitations | Requires the corresponding amine precursor, potential for side reactions |

Decarboxylative Halogenation Approaches for Aryl Halides

Decarboxylative halogenation offers an alternative route to aryl halides from readily available carboxylic acids. This transformation, often referred to as a Hunsdiecker-type reaction, involves the replacement of a carboxyl group with a halogen atom. nih.gov Recent advancements have led to the development of milder, metal-catalyzed decarboxylative halogenation methods.

The synthesis of an aryl iodide can be achieved through the decarboxylative iodination of the corresponding benzoic acid. nih.govorganic-chemistry.org For example, this compound could potentially be synthesized from a 3-chloro-4-methylbenzoic acid derivative, though this specific transformation is not widely documented. The reaction can be promoted by various reagents, including silver salts and potassium persulfate under microwave irradiation. semanticscholar.org A study on microwave-assisted silver-catalyzed decarboxylative iodination of aromatic carboxylic acids demonstrated that ortho-bromobenzoic acid could be converted to 1-iodo-2-bromobenzene in good yield. semanticscholar.org This suggests that similar conditions could be applicable to substituted benzoic acids.

Visible-light-induced decarboxylative iodination of aromatic carboxylic acids provides a mild and efficient method for preparing aryl iodides, tolerating a variety of functional groups. organic-chemistry.org Transition-metal-free decarboxylative iodination using molecular iodine has also been reported, offering a cost-effective and scalable approach. nih.gov

Advanced Catalytic Syntheses Incorporating Halogenated Toluene Derivatives

The presence of two different halogen atoms in a molecule like this compound makes it a valuable substrate for sequential, site-selective cross-coupling reactions. This differential reactivity is exploited in advanced catalytic syntheses to build complex molecular architectures.

Palladium-Catalyzed Cascade and Domino Reactions Utilizing Dihaloarenes

Palladium-catalyzed cascade or domino reactions are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. Dihaloarenes are excellent substrates for such reactions due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) towards oxidative addition to a palladium(0) center. nih.govnih.gov

This reactivity difference allows for selective initial reaction at the more reactive C-I bond, followed by a subsequent reaction at the C-Cl bond. This strategy has been successfully employed in the synthesis of various heterocyclic and polycyclic compounds.

A significant application of this compound is in the palladium-catalyzed synthesis of substituted fluorenes. Fluorenes are important structural motifs found in various functional materials and biologically active compounds. semanticscholar.orgrsc.orgrsc.org

A study by Xi and colleagues described the Pd(OAc)₂-catalyzed domino reactions of 1,2-dihaloarenes with Grignard reagents to efficiently synthesize substituted fluorenes. nih.gov In this work, this compound was used as a substrate. The reaction is believed to proceed through a palladium-associated benzyne (B1209423) intermediate. nih.govnih.gov

The reaction of this compound with a hindered Grignard reagent resulted in the formation of two isomeric fluorenes. The major isomer resulted from the initial reaction at the more reactive C-I bond. The observed ratio of the two isomeric fluorenes was approximately 85:15, which provided evidence for the formation of a palladium-associated benzyne intermediate rather than a direct sequential cross-coupling pathway. nih.gov This is because a direct pathway would be expected to yield almost exclusively one isomer due to the large difference in reactivity between the C-I and C-Cl bonds. nih.gov

Table 2: Isomeric Fluorene Formation from this compound

| Substrate | Grignard Reagent | Catalyst | Major Isomer Product | Minor Isomer Product | Isomer Ratio | Reference |

| This compound | Hindered Grignard | Pd(OAc)₂ | Fluorene derivative A | Fluorene derivative B | ~ 85:15 | nih.gov |

This research highlights the utility of this compound as a valuable building block in palladium-catalyzed cascade reactions, enabling the regioselective synthesis of complex polycyclic aromatic compounds. The ability to control the reaction pathway through the choice of catalyst, ligands, and reaction conditions opens up avenues for the synthesis of a diverse range of functional molecules. semanticscholar.orgrsc.org

Copper-Mediated Halogenation and Related Transformations

Copper catalysis is a cornerstone in the synthesis of aryl halides due to the low cost, low toxicity, and versatile reactivity of copper salts. nih.gov These catalysts are effective in mediating the halogenation of aromatic C-H bonds, a process that is fundamental to the synthesis of compounds like this compound. The reactions can proceed through various mechanisms, often involving Cu(I), Cu(II), and Cu(III) oxidation states. acs.orgst-andrews.ac.uk

In a typical copper-catalyzed halogenation, an arene is reacted with a halogen source in the presence of a copper salt and often an oxidant. For instance, the aerobic oxidative bromination of electron-rich arenes, such as toluene and anisole, has been achieved using catalytic amounts of Cu(NO₃)₂ with HBr as the bromine source and air as the terminal oxidant. nih.gov This method demonstrates high conversion rates and excellent regioselectivity, typically favoring para-bromination. nih.gov Similarly, copper(I) iodide (CuI) can mediate cascade reactions involving C-H iodination and cycloetherification to produce iodinated dibenzofurans. nih.gov

The mechanism of these transformations is complex. One proposed pathway for iododeboronation reactions involves the transmetalation of an organoboron compound to a Cu(II) species, which then undergoes disproportionation to a Cu(III) intermediate. acs.orgst-andrews.ac.uk Reductive elimination from the Cu(III) center yields the aryl iodide product and a Cu(I) species, which is then reoxidized to Cu(II) to complete the catalytic cycle. acs.orgst-andrews.ac.uk The choice of ligands, such as 1,10-phenanthroline, can be crucial for enabling the transmetalation and turnover steps in these catalytic cycles. acs.org

The versatility of copper catalysis extends to the halogenation of complex molecular scaffolds. For example, azacalix Current time information in Madison County, US.arene acs.orgpyridines have been halogenated using copper(II) perchlorate, which forms a Cu(III) complex with the substrate, enabling halogenation with simple alkali metal halides like LiCl and KI as the halogen source. nih.gov

Table 1: Examples of Copper-Mediated Arene Halogenation

| Catalyst/Mediator | Halogen Source | Substrate Type | Key Features |

|---|---|---|---|

| Cu(NO₃)₂ (1 mol%) | HBr | Electron-rich arenes (e.g., toluene) | Aerobic oxidation; High para-selectivity. nih.gov |

| CuI | I₂ | 2-phenoxybiphenyls | Cascade C-H iodination/cycloetherification. nih.gov |

| Cu-Mn spinel oxide | N-halosuccinimide (NXS) | Phenols, indoles | Reusable heterogeneous catalyst; Good to excellent yields. nih.gov |

| [Cu(OAc)₂]₂ / phen | NaI | Arylboronic acids | Catalytic iododeboronation. acs.org |

Metal-Free and Organocatalytic Approaches to Aryl Halide Synthesis

In response to the need for more sustainable and cost-effective synthetic methods, significant research has focused on metal-free and organocatalytic strategies for aryl halide synthesis. These approaches avoid the use of potentially toxic and expensive transition metals.

Metal-Free Synthesis

A prominent metal-free method is the Sandmeyer-type conversion of anilines to aryl halides. Recent developments have introduced a one-pot reaction that uses halogen abstraction from sources like bromotrichloromethane (B165885) (BrCCl₃) and diiodomethane (B129776) (CH₂I₂) to produce aryl bromides and iodides, respectively. nih.gov This process operates under mild, acidic conditions, does not require the isolation of diazonium salts, and is insensitive to air and moisture, offering a convenient alternative to the classic copper-catalyzed Sandmeyer reaction. nih.gov

Electrochemical methods also present a powerful metal-free alternative. For example, the efficient and regioselective ipso-halogenation of arylboronic acids can be achieved using metal halide salts (MX, where X = I, Br) under electrochemical conditions. rsc.org This technique avoids the need for any transition metal catalyst and has been demonstrated on a gram scale. rsc.org

Organocatalytic Synthesis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has emerged as a promising strategy for electrophilic halogenation. researchgate.net These catalysts can offer high levels of regioselectivity and, in some cases, enantioselectivity.

A notable example is the highly regioselective ortho-chlorination of anilines using a secondary ammonium (B1175870) chloride salt as the catalyst. nih.gov This reaction proceeds efficiently at room temperature and is tolerant of air and moisture. Mechanistic studies suggest that the specific structural features of the catalyst are crucial for both catalysis and directing the halogenation to the ortho position. nih.gov Lewis bases such as triphenylphosphine (B44618) have also been used to catalyze the chemo- and regioselective bromochlorination of unsaturated systems. acs.org The catalyst activates a latent chloride source, enabling controlled interhalogenation. acs.org

Table 2: Selected Organocatalytic Arene Halogenation Methods

| Catalyst | Halogenating Agent | Substrate | Selectivity |

|---|---|---|---|

| Secondary ammonium chloride salt | N-Chlorosuccinimide (NCS) | Anilines | ortho-Chlorination. nih.gov |

| Chiral bisoxazoline copper(II) complex* | Trifluoromethyl pyruvate | Aromatic amines, indoles | Enantioselective Friedel-Crafts reaction. researchgate.net |

| Triphenylphosphine (1 mol%) | N-Bromosuccinimide (NBS) / Thionyl chloride (SOCl₂) | Styrenes, Alkynes | Regio- and diastereoselective bromochlorination. acs.org |

\Note: While this example uses a copper complex, the reactivity is driven by the chiral organic ligand, placing it at the interface of organometallic and organocatalysis.*

Chemo- and Regioselective Synthesis of Dihalogenated Toluenes

The synthesis of specifically substituted dihalogenated toluenes, such as this compound, presents a significant challenge in regioselectivity. The outcome of the halogenation is governed by the directing effects of the substituents already present on the aromatic ring (the methyl and chloro groups) and the reaction conditions.

The direct synthesis of this compound is most logically achieved via the selective iodination of 3-chlorotoluene. In 3-chlorotoluene, the methyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The combined directing effects favor electrophilic substitution at positions 4 and 6. Achieving selectivity for the 4-position requires careful selection of the iodinating agent.

Research has shown that the iodination of chlorinated aromatic compounds can be highly regioselective when using elemental iodine (I₂) in combination with certain silver salts. nih.gov While silver sulfate (B86663) (Ag₂SO₄) with iodine was not effective, combinations like silver hexafluoroantimonate (AgSbF₆)/I₂, silver tetrafluoroborate (B81430) (AgBF₄)/I₂, and silver hexafluorophosphate (B91526) (AgPF₆)/I₂ were found to selectively introduce an iodine atom at the position para to the chlorine substituent in chlorobenzene (B131634). nih.govacs.org However, for 3-chlorotoluene, these reagent systems selectively introduce iodine at the 4-position, which is para to the activating methyl group and ortho to the deactivating chloro group, yielding this compound. nih.govresearchgate.netresearchgate.net This highlights the subtle interplay of electronic and steric effects that can be manipulated by the choice of reagent.

Table 3: Regioselective Iodination of 3-Chlorotoluene

| Reagent System | Solvent | Product | Key Observation |

|---|---|---|---|

| AgSbF₆ / I₂ | Dichloromethane | This compound | Selective iodination para to the methyl group. nih.gov |

| AgBF₄ / I₂ | Dichloromethane | This compound | Selective iodination para to the methyl group. nih.gov |

| AgPF₆ / I₂ | Dichloromethane | This compound | Selective iodination para to the methyl group. nih.gov |

| Ag₂SO₄ / I₂ | Dichloromethane | No Reaction | This silver salt is ineffective for this transformation. nih.gov |

Tandem Reaction Sequences for the Preparation of Halogenated Organic Systems

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, represent a highly efficient strategy in modern organic synthesis. They reduce waste, save time, and can provide access to complex molecules from simple precursors.

A powerful example relevant to the synthesis of halogenated aromatics is the tandem diazotization-halogenation sequence. This approach builds upon the Sandmeyer reaction but is performed in one pot. organic-chemistry.org For instance, anilines can be converted into stable aryldiazonium tosylate salts using a polymer-supported nitrite reagent; these intermediates can then undergo a subsequent coupling reaction, such as a Heck reaction, without being isolated. acs.org This strategy has been demonstrated with halogenated anilines, where the initial tandem diazotization and Heck coupling yield a product that can be further functionalized through additional cross-coupling reactions at the halogen site. acs.org

Another class of tandem reactions involves iodocyclization, where an iodinating agent triggers a cyclization cascade. For example, 1-(2-ethynylphenyl)-4-hydroxybut-2-yn-1-one derivatives undergo a tandem iodocyclization to form halogenated spiroketals under mild, metal-free conditions. acs.org The resulting halide can then serve as a handle for further synthetic transformations. acs.org Similarly, tandem reactions involving dehydrative coupling of halogenated amides with alkenes, followed by a reduction-triggered cyclization, can efficiently produce substituted pyrrolidine (B122466) and piperidine (B6355638) ring systems. rsc.org These examples underscore the power of tandem strategies to rapidly construct complex, halogenated organic frameworks.

Cross-Coupling Reaction Pathways of Halogenated Aryl Iodides

The presence of both chloro and iodo substituents on the toluene ring allows for selective cross-coupling reactions, primarily targeting the more reactive carbon-iodine bond.

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. While direct studies on this compound are not extensively detailed in the provided results, the reactivity of related iodotoluenes provides significant insights. For instance, 4-iodotoluene (B166478) is a common substrate in Suzuki-Miyaura coupling investigations. sigmaaldrich.comrsc.org Studies have shown that the efficiency of these couplings can be influenced by factors such as the choice of palladium catalyst, ligands, and reaction conditions. acs.org For example, palladium-catalyzed Suzuki-Miyaura cross-couplings of aryl iodides using "classical" Pd/PPh₃ catalyst systems have shown surprisingly inefficient couplings at lower temperatures (~50 °C) compared to analogous aryl bromides. acs.org The choice of boronic acid partner is also crucial, with a wide range of functional groups being successfully introduced. rsc.org In some cases, the transmetalation step is found to be rate-determining, and its barrier increases in the order of X = Cl < Br < I for the Pd(II)-X bond in the oxidative addition product. vu.nl

A study on the domino reactions of 1,2-dihaloarenes revealed that the reaction of this compound with a Grignard reagent in the presence of a palladium catalyst yielded two isomeric fluorenes in an approximate 85:15 ratio. nih.gov This suggests a mechanism likely involving the formation of a benzyne intermediate. nih.gov

Table 1: Reactivity of Iodotoluene Derivatives in Suzuki-Miyaura Coupling

| Iodotoluene Derivative | Coupling Partner | Catalyst System | Key Observation | Reference |

| 4-Iodotoluene | Phenylboronic Acid | [Pd(PPh₃)₄] | Inefficient coupling at lower temperatures (~50°C). | acs.org |

| 4-Iodotoluene | Various Aryl Boronic Acids | Cu(MeCN)₄BF₄ / L4 | Successful introduction of various functional groups. | rsc.org |

| This compound | Grignard Reagent | Pd(OAc)₂ | Formation of two isomeric fluorenes (85:15 ratio). | nih.gov |

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another important transformation for iodotoluenes. rsc.orgnrochemistry.com The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > OTf > Br > Cl, allowing for selective coupling at the iodine-bearing carbon of this compound. nrochemistry.com

Research has demonstrated the successful Sonogashira coupling of 4-iodotoluene with phenylacetylene (B144264) using various palladium-based catalytic systems, often achieving high yields. researchgate.netresearchgate.net The influence of substituents on the aryl halide has been noted, with 3-iodotoluene (B1205562) showing a faster reaction rate than 4-iodotoluene in one study. scielo.org.za While copper is a traditional co-catalyst in Sonogashira reactions, copper-free conditions have also been developed. rsc.orgresearchgate.net Iron- and cobalt-catalyzed Sonogashira reactions have also emerged as more economical and less toxic alternatives to palladium. nih.govbeilstein-journals.org

Beyond Sonogashira coupling, other carbon-carbon bond-forming reactions involving iodotoluenes have been explored. For instance, the Kumada cross-coupling reaction of 4-iodotoluene with phenylmagnesium bromide has been investigated using a monovalent nickel complex as a catalyst. semanticscholar.org Additionally, trialkylindium reagents have been shown to undergo cross-coupling with p-iodotoluene in the presence of a palladium catalyst. nih.gov

Table 2: Sonogashira Coupling of Iodotoluene Derivatives

| Iodotoluene Derivative | Alkyne Partner | Catalyst System | Key Observation | Reference |

| 4-Iodotoluene | Phenylacetylene | (PPh₃)₂PdCl₂ | High yield (95%) in an ionic liquid solvent. | researchgate.netresearchgate.net |

| 3-Iodotoluene | Phenylacetylene | Pd₀.₀₂Ce₀.₉₈O₂-δ | Reacts three times faster than 4-iodotoluene. | scielo.org.za |

| 4-Iodotoluene | Phenylacetylene | Fe(III) or Co complex | Demonstrates the use of alternative, less expensive catalysts. | nih.govbeilstein-journals.org |

Cobalt catalysis has been effectively employed for the formation of aryl-sulfur bonds. A cobalt-catalyzed coupling of aryl halides with thiophenols and alkanethiols has been reported, providing a method to prepare a variety of aryl sulfides in excellent yields under mild conditions using CoI₂(dppe) and Zn. nih.gov This methodology has been investigated with 4-iodotoluene, highlighting the utility of cobalt in forming C-S bonds. sigmaaldrich.com These cobalt-catalyzed reactions offer a valuable addition to the synthetic toolbox, extending the range of functionalized compounds that can be prepared from aryl halides. researchgate.net The mechanism often involves a cobalt(I) species as the active catalyst. researchgate.net

Aryl Halide Activation and Subsequent Functionalization Reactions

The activation of the carbon-halogen bond in aryl halides is a critical step for their subsequent functionalization. This can be achieved through various means, including oxidative transformations and radical pathways.

Hypervalent iodine reagents can promote oxidative transformations of aromatic compounds. uab.cat For instance, 4-iodotoluene can be used as an electrocatalyst for the dichlorination of alkenes. nih.gov In this process, 4-iodotoluene is oxidized to a dichloro(p-tolyl)-λ³-iodane species, which then acts as the chlorinating agent. nih.gov The oxidation of palladium complexes with di-p-tolyliodonium triflate can lead to the formation of 4-chlorotoluene (B122035) and 4-iodotoluene through carbon-chlorine coupling reactions. researchgate.net

Biotransformation studies have also shed light on the reactivity of halogenated toluenes. The enzyme chlorobenzene dioxygenase (CDO) can oxidize 4-iodotoluene to a single cis-dihydrodiol isomer. nih.gov This demonstrates the potential for enzymatic systems to selectively functionalize these compounds. nih.gov

The generation of aryl radicals from aryl halides opens up a plethora of synthetic possibilities for carbon-carbon and carbon-heteroatom bond formation. researchgate.netrsc.org Aryl halides can be activated to form aryl radicals under visible light irradiation, even without a photocatalyst, through interaction with a Lewis base like triethylamine. rsc.org This process involves the formation of a triplet aryl halide/amine complex where the carbon-halogen bond is weakened. rsc.org

Aryl radicals can participate in various reactions, including C(sp³)–H functionalization. For example, 4-iodotoluene can act as an aryl radical precursor in the transition-metal-free C(sp³)–C(sp³) coupling of benzylic alcohols with N-heteroarenes. rsc.org The generation of aryl radicals can also be achieved through photoinduced electron transfer (PET) processes. acs.orgacs.org

The homolytic cleavage of the carbon-halogen bond is a key step in atom transfer radical addition (ATRA) and cyclization (ATRC) reactions. nih.govmdpi.com Time-resolved photodissociation studies of iodotoluene radical cations have provided insights into their unimolecular dissociation pathways, which involve the loss of an iodine atom to form C₇H₇⁺ ions. researchgate.net

Directed Ortho Metalation and Related Functionalization Strategies

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. acs.orgnih.gov The reaction relies on the presence of a directing metalation group (DMG), which is a functional group capable of coordinating with an organolithium base (typically n-BuLi, s-BuLi, or t-BuLi) and directing deprotonation to a proximate ortho position. nlc-bnc.castrath.ac.uk This generates a stabilized ortho-lithiated intermediate that can be trapped by various electrophiles to yield 1,2-disubstituted aromatic products with high regioselectivity. acs.orgnlc-bnc.ca

In the case of this compound, the molecule possesses three substituents—methyl, chloro, and iodo—each with different electronic properties and directing abilities. The directing strength of common DMGs generally follows the order: -OCONR₂ > -SO₂NR₂ > -CH₂NR₂ > -OMe > -Cl > -CH₃. While the chloro and methyl groups are weak directing groups, they can facilitate ortho-lithiation under certain conditions.

However, a critical competing reaction in halogenated aromatics is metal-halogen exchange. This process is particularly rapid for aryl iodides and bromides when treated with alkyllithium reagents. uwindsor.ca The rate of iodine-lithium exchange is substantially faster than the rate of directed C-H deprotonation. uwindsor.caacs.org

Therefore, when this compound is treated with an organolithium reagent like n-butyllithium, the predominant reaction pathway is not DoM at a position ortho to the chloro or methyl group. Instead, a highly efficient metal-halogen exchange at the carbon-iodine bond occurs. This leads to the formation of the aryllithium intermediate, 2-chloro-4-lithio-1-methylbenzene.

This resulting aryllithium species is a versatile synthetic intermediate. It can be quenched with a wide range of electrophiles to introduce a new functional group specifically at the C4 position, the original site of the iodine atom. This "functionalization via halogen-metal exchange" strategy provides a reliable method for regioselective modification, bypassing the regiochemical uncertainty that might arise from a standard electrophilic aromatic substitution on the same substrate. For instance, quenching with CO₂ would yield 3-chloro-4-methylbenzoic acid, while reaction with an aldehyde would produce a secondary alcohol. This predictable reactivity makes halogen-metal exchange a more synthetically useful strategy than DoM for iodo-substituted arenes like this compound.

Dimerization and Oligomerization Reactions of Halogenated Toluenes

The dimerization of halogenated toluenes to form substituted biphenyl (B1667301) structures is a well-established transformation, often achieved through classical methods like the Ullmann coupling. nih.govnih.gov This reaction typically involves the copper-mediated or -catalyzed homocoupling of aryl halides at elevated temperatures. nih.govresearchgate.net For a substrate like this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for selective coupling at the iodo-position to form a symmetrical biaryl product, 3,3'-dichloro-4,4'-dimethyl-1,1'-biphenyl.

The traditional Ullmann reaction requires stoichiometric amounts of copper powder and harsh reaction conditions. However, modern variations utilize catalytic amounts of copper or palladium complexes, often with ligands, to facilitate the coupling under milder conditions. nih.govresearchgate.net For instance, palladium-catalyzed homocoupling reactions have been developed that show broad substrate scope for aryl halides. nih.gov These reactions can be performed in the presence of a reductant or under specific conditions that promote the catalytic cycle.

While dimerization is the most common outcome, these coupling methodologies can, in principle, be extended to form oligomers or even polymers if a dihalogenated monomer is used. However, for monohalogenated substrates like chlorotoluene or iodotoluene, the reaction terminates at the dimer stage. The synthesis of poly(chlorotoluene) is generally not achieved through simple Ullmann-type couplings of monochlorotoluene but rather through other polymerization methods. Side reactions during the industrial synthesis of chlorotoluene can sometimes lead to the formation of poly-chlorinated toluene species. google.com

Recent research has also explored photocatalytic methods for Ullmann couplings, which can proceed at room temperature under visible light irradiation, offering a greener alternative to high-temperature methods. rsc.org These systems can effectively couple various aryl iodides, including substituted iodotoluenes, to produce symmetrical biphenyls. rsc.org

| Substrate | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodobenzene | Cu₂O-Graphene | KOCH₃, 1,4-dioxane, 160 °C, 24 h | Biphenyl | ~20 (78% selectivity) | nih.gov |

| 4-Iodotoluene | Pd⁰-PDA/Fe₃O₄ | NaOH, Methanol, 80 °C, 12 h | 4,4'-Dimethyl-1,1'-biphenyl | 92 | nih.gov |

| 4-Bromotoluene | PS-PdNPs | Methanol, Water, 80 °C | 4,4'-Dimethyl-1,1'-biphenyl | 85 | researchgate.net |

| o-Nitrotoluene | Sodium ethoxide | Cyclohexane, Isoamyl formate, 0-3 °C, 13 h | 2,2'-Dinitrobibenzyl | 64 | chemspider.com |

| 4-Chloroanisole | Pd⁰/PdII-ferro-La₂O₃ | NaOH, Ethanol, 34 °C, 24 h | 4,4'-Dimethoxy-1,1'-biphenyl | 98 | researchgate.net |

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts and coupling patterns in both one- and two-dimensional spectra, the precise structure of this compound can be determined.

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating nature of the methyl group. rsc.org The aromatic protons typically appear as a complex multiplet pattern due to spin-spin coupling. The methyl protons, being attached to the aromatic ring, resonate as a singlet at a characteristic upfield chemical shift.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. compoundchem.com The chemical shifts of the aromatic carbons are spread over a specific range, with the carbons directly bonded to the halogens showing distinct downfield shifts due to the deshielding effect of these electronegative atoms. oregonstate.edu The carbon of the methyl group appears at a typical upfield chemical shift. compoundchem.com The precise chemical shifts can be influenced by the solvent used for the analysis. ustc.edu.cnsigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.3 | ~20 |

| C1-H | ~7.3 | - |

| C2-H | ~7.1 | - |

| C5-H | ~7.8 | - |

| C1 | - | ~138 |

| C2 | - | ~130 |

| C3 | - | ~135 |

| C4 | - | ~95 |

| C5 | - | ~140 |

| C6 | - | ~132 |

| Note: These are approximate values and can vary based on solvent and experimental conditions. |

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon. HMBC, on the other hand, reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons (those not bonded to any hydrogens) and for confirming the substitution pattern on the aromatic ring by observing long-range couplings between the methyl protons and the aromatic carbons.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₆ClI), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. beilstein-journals.orgrsc.org

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and iodine (¹²⁷I). chemguide.co.ukmdpi.com This results in a prominent M⁺ peak and an M+2 peak with a specific intensity ratio, confirming the presence of one chlorine atom. chemguide.co.uk

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms. arizona.edumiamioh.edu For this compound, fragmentation could involve the loss of an iodine atom (I•), a chlorine atom (Cl•), or a methyl radical (CH₃•). msu.edu The cleavage of the carbon-iodine bond is often a primary fragmentation pathway due to its lower bond energy compared to the carbon-chlorine bond. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| Species | m/z (mass-to-charge ratio) | Notes |

| [C₇H₆³⁵ClI]⁺ | 252 | Molecular ion (M⁺) |

| [C₇H₆³⁷ClI]⁺ | 254 | M+2 isotope peak |

| [C₇H₆Cl]⁺ | 125/127 | Loss of Iodine |

| [C₇H₆I]⁺ | 217 | Loss of Chlorine |

| [C₆H₃ClI]⁺ | 237/239 | Loss of Methyl radical |

| Note: The relative intensities of the fragment ions depend on the ionization energy and the instrument used. |

Infrared Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that can be used for identification. scispace.com For a molecule to absorb IR radiation, its vibration must cause a change in the molecule's dipole moment. uwimona.edu.jmdocbrown.info The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule.

Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-H stretching of the methyl group will be observed around 2950-2850 cm⁻¹.

C=C stretching: The aromatic ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 800-600 cm⁻¹.

C-I stretching: The C-I stretching vibration occurs at lower frequencies, generally in the range of 600-500 cm⁻¹.

C-H bending: In-plane and out-of-plane C-H bending vibrations of the aromatic ring and the methyl group will also be present in the fingerprint region of the spectrum. uhcl.edu

The complexity of the IR spectrum arises from the numerous possible vibrational modes, including stretching, bending, rocking, scissoring, wagging, and twisting. docbrown.infomsu.edu

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₃) | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H Bend (CH₃) | ~1450 and ~1375 |

| C-Cl Stretch | 800 - 600 |

| C-I Stretch | 600 - 500 |

| Note: These are general ranges and the exact peak positions can be influenced by the molecular environment. |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. iucr.org A single-crystal X-ray diffraction study of this compound would allow for the unambiguous determination of its molecular geometry in the solid state.

The crystal structure would confirm the substitution pattern on the benzene (B151609) ring and provide accurate measurements of the C-C, C-H, C-Cl, and C-I bond lengths and the various bond angles within the molecule. umn.edu Furthermore, analysis of the crystal packing would reveal information about intermolecular interactions, such as halogen bonding or van der Waals forces, which govern the solid-state architecture. The potential for disorder in the crystal lattice, where molecules might adopt slightly different orientations, can also be investigated. researchgate.net

Microwave Spectroscopy for Rotational Dynamics and Conformational Analysis of Halogenated Toluenes

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. mdpi.comresearchgate.net It provides highly accurate rotational constants, which are inversely proportional to the moments of inertia of the molecule. researchgate.net From these constants, precise molecular structures, including bond lengths and angles, can be determined for small molecules in the gas phase. dntb.gov.uaacs.org

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. northwestern.edu By solving the electronic Schrödinger equation, these methods can predict molecular geometries, electronic properties, and vibrational frequencies. northwestern.edupleiades.online For dihalogenated toluenes, methods like Density Functional Theory (DFT) and ab initio calculations are employed to build a comprehensive picture of their chemical nature. nih.govsumitomo-chem.co.jp

Density Functional Theory (DFT) has become a vital tool in computational chemistry for studying reaction mechanisms due to its favorable balance of computational cost and accuracy. sumitomo-chem.co.jpsioc-journal.cn DFT methods are widely used to map the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and reaction products. nih.govsumitomo-chem.co.jp This allows for the elucidation of reaction pathways and the calculation of activation energies and reaction rates. researchgate.net

In the context of halogenated aromatic compounds, DFT studies have been instrumental in understanding various reactions. For instance, research on the atmospheric oxidation of halogenated aromatics and the reaction of toluene with OH radicals has utilized DFT to predict reaction barriers and branching ratios for addition at different positions on the aromatic ring. researchgate.net DFT calculations have also been applied to investigate the mechanisms of metal-catalyzed reactions, such as the sulfonation of aromatic compounds, where they can determine the rate-determining step and explain regioselectivity. sioc-journal.cn For a molecule like this compound, DFT could be used to model its behavior in reactions such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, predicting the most likely pathway and the influence of the chloro and iodo substituents on reactivity. The choice of functional and basis set is crucial and must be validated, often by comparison with experimental data or higher-level computations, to ensure the reliability of the results. nih.govsumitomo-chem.co.jp

Table 1: Representative DFT Functionals Used in Reaction Mechanism Studies

| Functional Type | Examples | Typical Applications |

|---|---|---|

| Hybrid | B3LYP, B97-1, BhandH | Geometries, frequencies, reaction energies, barrier heights. nih.govresearchgate.net |

| GGA | OPBE, OLYP, HCTH407 | Often used for specific properties or as part of benchmark studies. nih.gov |

Ab initio and post-Hartree-Fock methods are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. d-nb.info These methods, such as Møller-Plesset perturbation theory (MP2), provide a systematic way to improve upon the Hartree-Fock approximation and can achieve high accuracy, particularly for describing electron correlation effects. nih.gov

A key application of these methods for substituted toluenes is the exploration of their conformational landscape, particularly the barrier to internal rotation of the methyl group. d-nb.infoaip.org The height of this rotational barrier and the preferred conformation of the methyl group are sensitive to the nature and position of substituents on the aromatic ring. aip.org Ab initio calculations have been successfully used to compute these low energy barriers, showing good agreement with experimental data from microwave spectroscopy. d-nb.infoaip.org For dihalogenated toluenes, these calculations can predict the stable conformations and the energy differences between them. For example, in ortho-substituted toluenes, repulsive steric interactions can dominate, while in other cases, the barrier height is influenced by differences in the π-bond order of the adjacent ring carbon-carbon bonds. aip.org While MP2 calculations can accurately predict many molecular properties, they sometimes struggle to reproduce very small torsional barriers, highlighting the need for advanced theoretical models for specific, challenging systems. d-nb.info

Molecular Dynamics Simulations for Intermolecular Interactions and Solution-Phase Behavior

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes and intermolecular interactions. nih.gov By solving Newton's equations of motion for a system of particles, MD can bridge the gap between the static picture from quantum chemical calculations and the macroscopic properties of a substance in the condensed phase.

For halogenated aromatic compounds like this compound, MD simulations are valuable for understanding their behavior in solution. These simulations can reveal how solvent molecules arrange around the solute and influence its conformation and interactions. researchgate.net For instance, studies on 4-iodotoluene have used MD simulations to understand molecular disorder in the solid state. researchgate.netresearchgate.net In solution, MD can be used to explore conformational averaging and its effect on observable properties. Furthermore, specialized MD techniques can be employed to simulate dynamic events like membrane permeation, driven by concentration gradients, which is relevant for understanding the transport properties of such molecules. rsc.org The accuracy of MD simulations depends heavily on the quality of the force field used to describe the inter- and intramolecular forces, which are often parameterized using data from quantum chemical calculations.

Solvation models, such as the Conductor-like Screening Model for Realistic Solvents (COSMO-RS), which can be combined with quantum chemistry, offer another theoretical route to predict the thermodynamic properties of compounds in solution. researchgate.netdtu.dk These models treat the solvent as a polarizable continuum and can be used to calculate properties like solubility and partitioning, which are crucial for understanding the solution-phase behavior of dihalogenated toluenes. researchgate.net

Theoretical Insights into Non-Covalent Interactions in Halogenated Aromatic Systems

Non-covalent interactions are critical in determining the structure and function of chemical and biological systems. In halogenated aromatic systems, interactions such as halogen bonding and π-π stacking play a defining role in molecular recognition, self-assembly, and crystal engineering. u-tokyo.ac.jpscispace.com

A halogen bond (XB) is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor). mdpi.comnih.govbeilstein-journals.org This electrophilic region, known as a σ-hole, arises from an anisotropic distribution of electron density on the covalently bonded halogen. mdpi.comfrontiersin.org The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. beilstein-journals.org

Theoretical studies, primarily using DFT, have been essential in characterizing and quantifying halogen bonds. nih.gov These calculations can predict the geometry and energy of XB interactions, which is crucial for designing systems in supramolecular chemistry and crystal engineering. nih.govnih.gov Halogen bonding is a powerful tool for constructing complex supramolecular architectures, such as infinite chains and other assemblies. nih.gov

In recent years, halogen bonding has emerged as a significant interaction in organocatalysis. mdpi.combeilstein-journals.org Catalysts can be designed to utilize halogen bonds to activate substrates, often by interacting with a Lewis basic site like a carbonyl oxygen. acs.orgnih.gov Theoretical studies provide mechanistic insights into how these catalysts function, for example, by demonstrating how the XB interaction lowers the energy of a reaction's transition state. mdpi.com For a molecule like this compound, the iodine atom would be a potent halogen bond donor, capable of participating in strong, directional interactions that are relevant for applications in both materials science and catalysis. beilstein-journals.org

Table 2: Comparison of Halogen and Hydrogen Bonds

| Feature | Halogen Bond (XB) | Hydrogen Bond (HB) |

|---|---|---|

| Donor | Electrophilic halogen atom (e.g., C-I) | Electrophilic hydrogen atom (e.g., O-H) |

| Interaction Nature | Highly directional, electrostatic, dispersion. mdpi.combeilstein-journals.org | Directional, primarily electrostatic. |

| Strength Trend | Increases with halogen polarizability (I > Br > Cl). beilstein-journals.org | Depends on electronegativity of the atom bonded to H. |

| Tunability | Highly tunable by changing the halogen or its chemical environment. acs.org | Less tunable compared to XB. mdpi.com |

| Key Role | Crystal engineering, organocatalysis, supramolecular chemistry. mdpi.comnih.gov | Ubiquitous in chemistry and biology, structure stabilization. |

Computational studies, particularly using DFT and ab initio methods, have provided detailed quantitative insights into π-π stacking in halogenated toluene dimers. scispace.comnih.gov These studies analyze how halogen substitution affects the interaction energy and preferred geometry (e.g., parallel-displaced) of the stacked dimer. nih.gov It has been shown that halogenation can significantly enhance the strength of stacking interactions. scispace.com Heavier halogens like chlorine, bromine, and iodine generally lead to stronger interactions than fluorine. scispace.com This enhancement is not just due to changes in the ring's electrostatics but can be traced to local, secondary interactions, such as those between the halogen atom and C-H bonds on the opposing ring. scispace.com

For halogenated toluene analogues, models have been developed based on DFT descriptors calculated at the monomer level to accurately predict the stacking interaction energy of dimers, providing a valuable tool for rational ligand and materials design. nih.govnih.gov

Table 3: Calculated Interaction Energies for Halogenated Toluene Dimers

| Dimer System | Interaction Energy (kcal/mol) | Key Finding |

|---|---|---|

| Toluene-Toluene | ~ -3.5 | Baseline interaction for comparison. scispace.com |

| para-Iodotoluene Dimer | -4.52 | Para-substitution with a heavy halide significantly stabilizes the dimer. scispace.com |

| meta-Halogenated Dimers | Varies (mBrm > mClm) | The stability is influenced by C-H···X interactions, with heavier halogens forming stronger bonds. scispace.com |

| Pyrene-based Dimers | Stabilization energy is higher for isomers with greater π-π overlap. | NBO analysis shows stabilization energy is higher in the isomer with greater overlap. osti.gov |

Note: Interaction energies are highly dependent on the level of theory and specific geometry. The values presented are illustrative examples from the literature.

Predictive Modeling of Reactivity and Selectivity in Organic Transformations

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. nih.gov For dihalogenated toluenes like this compound, theoretical studies provide crucial insights into their reactivity and the selectivity observed in various organic transformations. These models help in deciphering the intricate interplay of electronic and steric effects that govern reaction pathways.

Predictive modeling often employs quantum chemical methods, such as Density Functional Theory (DFT), to calculate molecular properties that correlate with reactivity. These properties include bond dissociation energies, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net For instance, the lower bond dissociation energy of the C-I bond compared to the C-Cl bond in this compound suggests that reactions involving the cleavage of the C-I bond will be kinetically favored.

In the context of cross-coupling reactions, which are vital for carbon-carbon and carbon-heteroatom bond formation, computational models can predict the regioselectivity. For dihalogenated substrates, the site of oxidative addition of a metal catalyst (commonly palladium) is a critical factor determining the final product. nih.gov Theoretical models can assess the activation barriers for the catalyst to insert into the C-I versus the C-Cl bond. These calculations often reveal that the oxidative addition to the more polarizable and weaker C-I bond is kinetically preferred.

Quantitative Structure-Activity Relationship (QSAR) models offer another layer of predictive capability. oup.com These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. For dihalogenated toluenes, descriptors such as Hammett constants, which quantify the electron-donating or withdrawing nature of the substituents, can be used to predict reaction rates and selectivity. oup.com

Molecular dynamics (MD) simulations can further refine these predictions by considering the dynamic effects of the solvent and the conformational flexibility of the reactants and intermediates. This is particularly important in understanding how the reaction environment can influence selectivity.

The following tables summarize key computational data and their implications for predicting the reactivity and selectivity of this compound in organic transformations.

Table 1: Calculated Bond Dissociation Energies (BDEs) for this compound

| Bond | Calculated BDE (kcal/mol) | Implication for Reactivity |

| C-I | ~65-70 | More likely to cleave in radical and organometallic reactions. |

| C-Cl | ~80-85 | Less reactive compared to the C-I bond. |

| C-H (methyl) | ~90-95 | Requires more forcing conditions for activation. |

Note: The BDE values are approximate and can vary depending on the computational method used. The data presented is a general representation based on typical values for similar aromatic halides.

Table 2: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Predicted Major Product | Rationale |

| Suzuki-Miyaura Coupling | 3-Chloro-4-aryl-toluene | Lower activation energy for oxidative addition at the C-I bond. |

| Sonogashira Coupling | 3-Chloro-4-(alkynyl)toluene | Preferential reaction at the more reactive C-I bond. |

| Buchwald-Hartwig Amination | 3-Chloro-4-(amino)toluene | The C-I bond is more susceptible to amination under typical catalytic conditions. |

The predictions in this table are based on the general principles of cross-coupling reactions and computational studies on similar dihalogenated aromatic compounds. nih.gov

Environmental and Green Chemistry Perspectives of Halogenated Aromatic Compounds

Methodologies for Environmental Contaminant Assessment and Monitoring

Effective monitoring and assessment are crucial for understanding the extent of contamination by halogenated aromatic compounds and for making informed decisions about remediation. researchgate.net A variety of analytical techniques are employed to detect and quantify these compounds in different environmental matrices.

Commonly used methods include gas chromatography (GC) coupled with various detectors, such as a mass spectrometer (MS) or an electron capture detector (ECD). nih.govnih.gov These techniques offer high sensitivity and selectivity, allowing for the detection of low concentrations of contaminants. Sample preparation is a critical step and often involves extraction from the soil or water sample, followed by concentration to enhance detection limits. science.gov

For volatile compounds, headspace analysis and purge-and-trap methods are frequently used to isolate the analytes from the sample matrix before introduction into the GC system. nih.govnih.gov

Interactive Data Table: Common Analytical Methods for Halogenated Aromatic Compounds

| Analytical Technique | Principle | Application | Advantages | Limitations |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and polarity, followed by detection based on their mass-to-charge ratio. | Identification and quantification of a wide range of volatile and semi-volatile halogenated compounds in soil, water, and air. science.gov | High sensitivity, high selectivity, provides structural information for compound identification. | Requires extensive sample preparation, can be costly. |

| Headspace Gas Chromatography (HS-GC) | Analyzes the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. | Rapid screening of volatile halogenated hydrocarbons in water and soil samples. nih.gov | Simple, rapid, and automated. nih.gov Reduces matrix effects. | Only suitable for volatile compounds. Sensitivity may be lower than purge-and-trap methods. |

| Purge-and-Trap Gas Chromatography (P&T-GC) | Inert gas is bubbled through a water sample, stripping volatile compounds which are then trapped and thermally desorbed onto the GC column. | Analysis of volatile halogenated compounds in water at very low concentrations. nih.gov | Excellent sensitivity for volatile organic compounds. | More complex instrumentation than headspace analysis. |

Development of Dehalogenation Technologies for Environmental Remediation

Due to the persistence and potential toxicity of halogenated aromatic compounds, various remediation technologies have been developed to remove them from contaminated environments. tpsgc-pwgsc.gc.ca These technologies can be broadly categorized as physical, chemical, and biological methods.

Chemical Remediation: This includes processes like in situ chemical reduction (ISCR), where reducing agents such as zero-valent iron (ZVI) are introduced into the subsurface to promote the reductive dehalogenation of contaminants. provectusenvironmental.com Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals, such as the Fenton's reaction, can also be used to degrade these compounds. scielo.br Photocatalytic dehalogenation, which uses a photocatalyst and light to drive the dehalogenation reaction, is another promising approach. nih.govnih.govnwpu.edu.cnresearchgate.net

Biological Remediation (Bioremediation): This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants. nih.gove3s-conferences.org Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities to a contaminated site, while biostimulation involves the addition of nutrients and electron acceptors to enhance the activity of indigenous microbial populations. e3s-conferences.org

Physical Remediation: Technologies like soil vapor extraction (SVE) are effective for removing volatile halogenated compounds from the unsaturated zone of the soil. nih.gov

Interactive Data Table: Overview of Dehalogenation Technologies for Aryl Halides

| Technology | Description | Mechanism | Applicability |

|---|---|---|---|

| In Situ Chemical Reduction (ISCR) | Introduction of a reducing agent (e.g., zero-valent iron) into the subsurface to chemically degrade contaminants. | Reductive dehalogenation. provectusenvironmental.com | Groundwater and soil contaminated with chlorinated solvents. |

| Photocatalytic Dehalogenation | Use of a semiconductor photocatalyst and a light source to initiate dehalogenation reactions. nih.govnwpu.edu.cn | Generation of reactive radical species that attack the aryl halide. researchgate.net | Water and wastewater treatment. |

| Bioremediation (Bioaugmentation/Biostimulation) | Utilization of microorganisms to break down contaminants into less harmful substances. nih.gove3s-conferences.org | Enzymatic degradation, including reductive dehalogenation. | Soil and groundwater contamination. |

| Soil Vapor Extraction (SVE) | A physical treatment process for in situ remediation of volatile contaminants in the vadose zone. | Extraction of contaminant vapors from the soil by applying a vacuum. | Soils contaminated with volatile organic compounds. nih.gov |

Sustainable Synthesis and Green Chemistry Principles in Halogenated Compound Production

The production of halogenated compounds, including 3-Chloro-4-iodotoluene, traditionally involves methods that can generate hazardous waste and consume significant energy. The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. yale.eduijrpc.com

Key green chemistry principles applicable to the synthesis of halogenated compounds include:

Prevention of Waste: Designing syntheses to minimize the generation of waste is a primary goal. yale.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.edu

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with greener alternatives such as water or biodegradable solvents. royalsocietypublishing.orgchemcopilot.com

Design for Energy Efficiency: Chemical processes should be designed to be energy-efficient, for example, by carrying out reactions at ambient temperature and pressure. yale.edu

Recent research has focused on developing greener methods for the halogenation of aromatic compounds, such as electrochlorination using sodium chloride as the chlorine source. researchgate.net The use of biocatalysis, employing enzymes for halogenation, also presents a sustainable alternative to traditional chemical methods.

Interactive Data Table: Application of Green Chemistry Principles to Halogenated Compound Synthesis

| Green Chemistry Principle | Application in Halogenated Compound Synthesis | Example/Benefit |

|---|---|---|

| Prevention | Developing high-yield reactions with minimal byproducts. | Reduces the need for costly and energy-intensive waste treatment. yale.edu |

| Atom Economy | Utilizing addition reactions rather than substitution reactions where possible. | Maximizes the use of starting materials, reducing waste. rsc.org |

| Catalysis | Using catalysts to facilitate halogenation reactions instead of stoichiometric reagents. | Increases reaction efficiency, reduces energy consumption, and allows for catalyst recycling. yale.educhemcopilot.com |

| Safer Solvents | Replacing traditional chlorinated solvents with alternatives like ionic liquids or supercritical fluids. | Reduces worker exposure to hazardous chemicals and minimizes environmental pollution. royalsocietypublishing.org |

| Energy Efficiency | Developing reactions that can be performed at room temperature and pressure. | Lowers energy costs and reduces the carbon footprint of the chemical process. chemcopilot.com |

Applications of 3 Chloro 4 Iodotoluene in Advanced Chemical Research and Development

Utilization as a Versatile Precursor in Complex Organic Synthesis

3-Chloro-4-iodotoluene serves as a valuable building block in the synthesis of more complex molecules due to the presence of two different halogen atoms, which can be selectively functionalized through various cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions, enabling chemists to perform sequential reactions at these two positions.

The structural motif of a substituted toluene (B28343) is prevalent in a wide range of pharmaceutical and agrochemical compounds. This compound can be envisioned as a key starting material for the synthesis of such molecules. Through selective cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions, various organic fragments can be introduced at the 4-position by targeting the more reactive iodine atom. Subsequent modification at the 3-position via the less reactive chlorine atom can then be performed to build up molecular complexity. This stepwise approach allows for the controlled and predictable synthesis of highly functionalized aromatic cores that are central to many drug candidates and pesticides.

For instance, a Suzuki-Miyaura coupling could be employed to introduce an aryl or heteroaryl group at the 4-position, a common feature in many pharmaceuticals. This could be followed by a Buchwald-Hartwig amination at the 3-position to install a nitrogen-containing functional group, a critical component for biological activity in numerous drug molecules.

Table 1: Potential Sequential Cross-Coupling Reactions of this compound

| Step | Reaction Type | Position of Reaction | Reagent Example | Potential Product Fragment |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | 4-position (Iodo) | Arylboronic acid | Biaryl scaffold |

| 2 | Buchwald-Hartwig Amination | 3-position (Chloro) | Amine | Arylamine derivative |

| 1 | Sonogashira Coupling | 4-position (Iodo) | Terminal alkyne | Arylalkyne structure |

The synthesis of novel biologically active molecules and their analogs is a cornerstone of medicinal chemistry. The this compound core can be utilized to generate libraries of compounds for biological screening. By systematically varying the substituents introduced at the iodo and chloro positions through combinatorial chemistry approaches, a diverse set of molecules can be prepared. This allows for the exploration of the structure-activity relationship (SAR) of a potential drug candidate, helping to optimize its potency, selectivity, and pharmacokinetic properties.

The methyl group on the toluene ring can also be functionalized, for example, through free-radical bromination followed by nucleophilic substitution, further expanding the range of possible molecular architectures that can be accessed from this versatile starting material.

Role in Catalyst Development and Ligand Design for Metal-Mediated Transformations

In the field of catalysis, highly specialized organic molecules known as ligands are used to modify the properties of metal catalysts, influencing their activity, selectivity, and stability. The rigid aromatic scaffold of this compound makes it an interesting candidate for the development of new ligands.

Through functionalization at the halogenated positions, coordinating groups such as phosphines, amines, or N-heterocyclic carbenes (NHCs) can be introduced. For example, a double Sonogashira coupling with terminal alkynes bearing phosphine (B1218219) groups could lead to the formation of a bidentate phosphine ligand. The specific substitution pattern of the starting material would impart a unique steric and electronic environment to the resulting metal complex, which could lead to novel catalytic activities in various metal-mediated transformations. The systematic modification of the ligand backbone derived from this compound would allow for the fine-tuning of the catalyst's performance for a specific chemical reaction.

Table 2: Potential Ligand Synthesis Starting from this compound

| Reaction Sequence | Coordinating Group Introduced | Potential Ligand Type |

|---|---|---|

| 1. Double Sonogashira Coupling | Phosphine-containing alkynes | Bidentate Phosphine |

| 2. Suzuki Coupling then Lithiation/Phosphination | Phosphine | Monodentate Phosphine |

Potential Contributions to Materials Science through Functionalized Halogenated Aromatics

Functionalized halogenated aromatic compounds are important building blocks in materials science, particularly for the synthesis of organic electronic materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The properties of these materials are highly dependent on the molecular structure of their constituent organic molecules.

This compound can serve as a precursor to create novel conjugated organic materials. For instance, palladium-catalyzed polymerization reactions, such as Suzuki or Stille polycondensation, could be employed to synthesize polymers incorporating the 3-chloro-toluene unit. The presence of the chlorine atom could be used to further modify the polymer's properties after polymerization or could influence the polymer's electronic and physical properties through its electron-withdrawing nature. The ability to create well-defined, functionalized aromatic polymers is crucial for the advancement of organic materials with tailored optical and electronic properties.

Challenges and Future Directions in the Research of 3 Chloro 4 Iodotoluene

Development of Highly Regio- and Stereoselective Synthetic Routes

A primary challenge in the synthesis of polysubstituted aromatic compounds like 3-chloro-4-iodotoluene lies in achieving precise control over the placement of functional groups, known as regioselectivity. The development of synthetic routes that are highly regio- and stereoselective is crucial for efficiently producing the desired isomer and avoiding the formation of difficult-to-separate byproducts.

Future research will likely focus on:

Directed Ortho-Metalation: Leveraging directing groups to activate specific C-H bonds for metalation and subsequent functionalization. This allows for the introduction of chloro and iodo substituents in a highly controlled manner.

Halogen Dance Reactions: Investigating the controlled migration of halogen atoms on the aromatic ring under specific reaction conditions to access isomers that are not readily available through direct halogenation.

Steric and Electronic Control: Designing substrates and reagents that exploit subtle differences in steric hindrance and electronic properties to guide the selective introduction of halogens. For instance, the inherent electronic properties of substituents can direct incoming electrophiles to specific positions on the aromatic ring. nih.gov